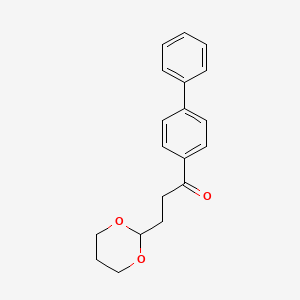

3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone is a chemical compound with the molecular formula C13H16O3 . It is structurally characterized by a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups .

Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone is characterized by a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups . The six-membered O-heterocycle adopts a chair conformation, with the bond to the aromatic ring located at its equatorial position .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone include a molecular weight of 220.26 g/mol and a density of 1.090±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Vinylphosphonium Salt Mediated Reactions

Research by Yavari, Souri, Sirouspour, and Djahaniani (2006) explored vinylphosphonium salt mediated reactions involving methyl propiolate and ethyl phenylpropiolate. This study contributes to understanding the chemical interactions and potential applications of compounds related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Enzymatic Oxidative Polycondensation

Koçak, Kumbul, Gokturk, and Sahmetlioglu (2015) investigated the enzymatic oxidative polycondensation of a bisphenol derivative, providing insight into the synthesis process and characteristics of polymers related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. This research contributes to material science and polymer chemistry (Koçak, Kumbul, Gokturk, & Sahmetlioglu, 2015).

Liquid Crystalline Polymers

Hsu, Rodriguez-Parada, and Percec (1987) studied polymethacrylates and polyacrylates containing 1,3-dioxane-2,5-diyl groups, closely related to the structure of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. Their research on liquid crystalline polymers provides insights into phase behavior and potential applications in materials science (Hsu, Rodriguez-Parada, & Percec, 1987).

Synthesis of Oligo Phenylene Vinylenes

Jørgensen and Krebs (2005) conducted research on the synthesis of oligophenylenevinylenes using monomers closely related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. Their work provides valuable insights into the use of these compounds in photovoltaic cells, contributing to the field of renewable energy (Jørgensen & Krebs, 2005).

Hemoglobin Oxygen Affinity Modifiers

Randad, Mahran, Mehanna, and Abraham (1991) explored the synthesis and testing of compounds structurally related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone for their ability to modify hemoglobin oxygen affinity. This research is significant in medical sciences, particularly in understanding and potentially treating conditions related to oxygen transport in blood (Randad, Mahran, Mehanna, & Abraham, 1991).

Thromboxane Receptor Antagonists

Brewster, Brown, Foubister, Jessup, and Smithers (1988) synthesized and studied the pharmacology of a novel thromboxane receptor antagonist derived from a structure similar to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. This research is relevant in the development of drugs targeting cardiovascular diseases (Brewster, Brown, Foubister, Jessup, & Smithers, 1988).

Catalytic Cleavage of Substituted 1,3-Dioxane

Červený, Marhoul, and Růžička (1977) investigated the catalytic cleavage of substituted 1,3-dioxane compounds, similar in structure to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. This research has implications in chemical synthesis and industrial applications (Červený, Marhoul, & Růžička, 1977).

UV Cross-Linkable Polymers

Suresh, Vakees, Uma, Selvaraj, Karthikeyan, and Arun (2016) synthesized and characterized UV cross-linkable polymers, which include structures related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone. Their work contributes to the development of advanced materials with specific light-reactive properties (Suresh, Vakees, Uma, Selvaraj, Karthikeyan, & Arun, 2016).

Catalytic Decomposition on Copper-Based Catalysts

Červený, Wurzlová, Marhoul, and Růzika (2007) explored the catalytic decomposition of 4-phenyl-1,3-dioxan on copper-based catalysts. This research offers insights into chemical transformations and potential industrial applications of compounds similar to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone (Červený, Wurzlová, Marhoul, & Růzika, 2007).

Synthesis and Biological Evaluation of Pyrazole Chalcones

Bandgar, Gawande, Bodade, Gawande, and Khobragade (2009) synthesized and evaluated pyrazole chalcones for their anti-inflammatory, antioxidant, and antimicrobial properties. This research highlights the potential biomedical applications of compounds structurally related to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-18(11-12-19-21-13-4-14-22-19)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXMKZZJQQOWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646040 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898756-62-2 |

Source

|

| Record name | 1-[1,1′-Biphenyl]-4-yl-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)

![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)

![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)

![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)

![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)